molecular formula C32H46O8 B1669327 Cucurbitacin B CAS No. 6199-67-3

Cucurbitacin B

Cat. No. B1669327
CAS RN: 6199-67-3
M. Wt: 558.7 g/mol
InChI Key: IXQKXEUSCPEQRD-DKRGWESNSA-N
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Description

Cucurbitacin B (CuB) is a tetracyclic triterpenoid compound that is primarily present in the plant kingdom, especially in the Cucurbitaceae family . It is the most abundant and active member of cucurbitacins, which are highly oxidized tetracyclic triterpenoids . CuB is mostly obtained from the pedicel of Cucumis melo L .


Synthesis Analysis

The biosynthesis of cucurbitacin B has been described in several studies . It begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps . A series of cucurbitacin B derivatives was synthesized and evaluated for their anti-hepatocellular carcinoma (HCC) activities against the HepG-2 cell line .


Molecular Structure Analysis

Cucurbitacin B is a tetracyclic triterpenic molecule that possesses high lipophilicity . The molecular mass of this compound is 558.71 g/mol and it is slightly soluble in water with XlogP 2.60 .


Chemical Reactions Analysis

Cucurbitacin B has low oral bioavailability, but could be distributed extensively into internal organs with a high volume of distribution and tissue to plasma ratio . Only negligible amounts of unchanged cucurbitacin B were excreted via urine and feces suggesting that the compound might be biotransformed before undergoing an excretion .


Physical And Chemical Properties Analysis

Cucurbitacin B is a tetracyclic triterpenoid that has been shown to have a strong antitumor activity . It is chemically classified as triterpenes, formally derived from cucurbitane, a triterpene hydrocarbon .

Scientific Research Applications

Anticancer Properties

Cucurbitacin B has demonstrated significant efficacy in inhibiting the growth of various human cancer cell lines, including laryngeal squamous cell carcinoma and leukemia. It induces growth inhibition, cell cycle arrest, and apoptosis in cancer cells. For instance, it has been shown to inhibit tumor growth in a mouse xenograft model of laryngeal cancer, suggesting potential clinical applications in cancer treatment (Liu et al., 2008). Additionally, cucurbitacin B has been identified as an effective inhibitor of the Raf/MEK/ERK pathway in leukemia cells, indicating its broad-spectrum anticancer activity (Chan et al., 2010).

Effects on Cell Cycle and Apoptosis

Cucurbitacin B causes DNA damage and induces cell cycle arrest, particularly at the G2/M phase, in various cancer cells. This effect is mediated through multiple pathways, including ATM-activated signaling and reactive oxygen species (ROS) formation (Guo et al., 2014). It also activates apoptosis by modulating key regulatory proteins and signaling pathways, which contributes to its anticancer effects.

Anti-inflammatory and Antioxidant Activities

Cucurbitacin B exhibits significant anti-inflammatory and antioxidant activities. For example, it has been shown to reduce inflammatory responses and alveolar bone loss in a rodent model of periodontitis, suggesting its potential in treating inflammatory diseases (Zhong et al., 2020). Moreover, cucurbitacin glucosides, including cucurbitacin B, have been found to possess free-radical scavenging activities, demonstrating their potential as antioxidants (Tannin-Spitz et al., 2007).

Modulation of Cellular Behaviors and Signaling Pathways

Cucurbitacin B modulates various cellular behaviors and signaling pathways, including those involved in the immune response. It affects lymphocyte proliferation and can modulate cell cycle-related proteins andsignaling pathways, contributing to its anti-inflammatory activities. This modulation is key in understanding its potential therapeutic uses (Wang et al., 2014).

Synergistic Effects with Other Compounds

Cucurbitacin B has been studied for its synergistic effects with other anticancer compounds, such as curcumin. This synergy enhances apoptosis induction and can even reverse multidrug resistance in cancer cells, broadening the scope of cucurbitacin B as a component of combination therapy in cancer treatment (Sun et al., 2015).

Potential in Chemoprevention

Studies have indicated that cucurbitacin B could be a potential agent for long-term anticancer chemoprevention. It has shown effectiveness in BRCA1 defective breast cancer cells, suggesting its role in targeting specific cancer types and genetic backgrounds (Promkan et al., 2013).

Impact on the Cytoskeleton

Cucurbitacin B interacts with cytoskeletal proteins such as microtubules and actin filaments. These interactions affect cellular structures and functions, providing insights into the mechanisms of action of cucurbitacin B and its potential use in targeting the cytoskeleton in cancer cells (Wang et al., 2017).

Safety And Hazards

Cucurbitacin B is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

Cucurbitacin B shows potent activity against tumor cells, but its high toxicity limits its application in the clinic . Therefore, future research should focus on reducing its toxicity and improving its bioavailability. For instance, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances the relative bioavailability of CuB by 2.14–3.43 times .

properties

IUPAC Name

[(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IXQKXEUSCPEQRD-DKRGWESNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O
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Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
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Molecular Formula

C32H46O8
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DSSTOX Substance ID

DTXSID501316196
Record name (+)-Cucurbitacin B
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Molecular Weight

558.7 g/mol
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Physical Description

Solid; [Merck Index]
Record name Cucurbitacin B
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Mechanism of Action

THE BINDING OF CUCURBITACINS TO GLUCOCORTICOID RECEPTORS IN HELA CELL-FREE SYSTEMS & IN INTACT CELLS WAS STUDIED BY COMPETITION WITH (3)H-CORTISOL. CUCURBITACINS DIMINISHED THE (3)H-CORTISOL BINDING. THE DIFFERENCE IN BINDING AFFINITY AT TWO TEMPERATURES SUGGEST THAT CUCURBITACINS ARE METABOLIZED UNDER PHYSIOLOGICAL CONDITIONS. A LINEAR CORRELATION WAS OBSERVED BETWEEN LOGARITHMS OF RELATIVE BINDING AFFINITIES & OF CYTOTOXIC ACTIVITIES OF CUCURBITACINS. HENCE, THE CUCURBITACIN BINDING TO GLUCOCORTICOID RECEPTORS SEEMS TO BE A NECESSARY STEP FOR CYTOTOXIC ACTION OF THESE COMPD., EIGHT BIOLOGICALLY ACTIVE CUCURBITACINS ISOLATED FROM ROOTS OF BRYONIA ALBA, INCLUDING CUCURBITACIN B, WERE CYTOTOXIC IN TISSUE CULTURES OF KB & HELA CELLS. CUCURBITACIN B WAS EFFECTIVE ON TRANSPLANTABLE SARCOMA 180 & EHRLICH ASCITES CARCINOMA IN MICE., IN RATS WITH IM WALKER CARCINOSARCOMA 256 & IN MICE WITH LEWIS LUNG CARCINOMA, ADMIN OF CUCURBITACIN B 0.8-1.6 MG/KG INHIBITED TUMOR DEVELOPMENT BUT THE LOW MARGIN BETWEEN ACTIVE & TOXIC DOSES RENDERED THE MATERIAL UNPROMISING AS A THERAPEUTIC AGENT.
Record name CUCURBITACIN B
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Product Name

Cucurbitacin B

Color/Form

CRYSTALS FROM ABSOLUTE ETHANOL

CAS RN

6199-67-3
Record name (+)-Cucurbitacin B
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Melting Point

184-186 °C
Record name CUCURBITACIN B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,520
Citations
S Garg, SC Kaul, R Wadhwa - … journal of oncology, 2018 - spandidos-publications.com
… Cucurbitacin B against cancer and other … of cucurbitacin B against various types of cancers, through various molecular signaling pathways, it is justifiable to propose cucurbitacin B as a …
Number of citations: 91 www.spandidos-publications.com
S Dai, C Wang, XT Zhao, C Ma, K Fu, Y Liu… - Pharmacological …, 2022 - Elsevier
… Research shows that cucurbitacin B exerts powerful … cucurbitacin B by summarizing the existing data, with the view to providing a theoretical basis for the clinical studies of cucurbitacin B…
Number of citations: 14 www.sciencedirect.com
N Wakimoto, D Yin, J O'Kelly, T Haritunians… - Cancer …, 2008 - Wiley Online Library
Cucurbitacins are a group of diverse triterpenoid substances isolated from plants with medicinal properties. One particularly potent family member is cucurbitacin B (CuB). The …
Number of citations: 151 onlinelibrary.wiley.com
T Liu, M Zhang, H Zhang, C Sun, Y Deng - European Archives of Oto-rhino …, 2008 - Springer
… To determine whether cucurbitacin B can inhibit the growth of laryngeal squamous … cucurbitacin B on Hep-2 cells. Hep-2 cells were treated with different concentrations of cucurbitacin B …
Number of citations: 104 link.springer.com
M Kim, SY Park, ML Jin, G Park… - Immunopharmacology …, 2015 - Taylor & Francis
Cucurbitacin B (CuB) is a triterpenoid that is widely distributed in the plant kingdom and has a variety of biological activities. However, the immunomodulatory and anti-inflammatory …
Number of citations: 28 www.tandfonline.com
KL Lang, IT Silva, LA Zimmermann… - Bioorganic & medicinal …, 2012 - Elsevier
… Two cucurbitacins, dihydrocucurbitacin B (1) and cucurbitacin B (2… cucurbitacin B derivatives which were modified at ring A. … Other studies carried out with cucurbitacin B also showed the …
Number of citations: 59 www.sciencedirect.com
GB Iwanski, DH Lee, S En‐Gal… - British journal of …, 2010 - Wiley Online Library
… Recently, we showed that the triterpenoid cucurbitacin B inhibited … effects and toxicities of cucurbitacin B in combination with … Key results: Combined therapy with cucurbitacin B and …
Number of citations: 91 bpspubs.onlinelibrary.wiley.com
FF El-Senduny, FA Badria, AM El-Waseef… - Tumor Biology, 2016 - Springer
… In this study, cucurbitacin B showed cytotoxicity against the ovarian cancer cell lines, and … and cucurbitacin B were significantly decreased. The resulting data shows that cucurbitacin B …
Number of citations: 128 link.springer.com
D Yin, N Wakimoto, H Xing, D Lu… - … Journal of Cancer, 2008 - Wiley Online Library
… Cucurbitacin B (10 −7 M) for either 2, 9 or 20 hr, then washed with culture medium and cultured in Cucurbitacin B… U87 cell lines were treated with Cucurbitacin B for 30 min and placed in …
Number of citations: 123 onlinelibrary.wiley.com
KT Chan, FY Meng, Q Li, CY Ho, TS Lam, Y To… - Cancer letters, 2010 - Elsevier
… Taken together our results suggest that although STAT3 suppression is an important target for cucurbitacin B, it is not the only mechanism of cucurbitacin B mediated anti-cancer activity …
Number of citations: 222 www.sciencedirect.com

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